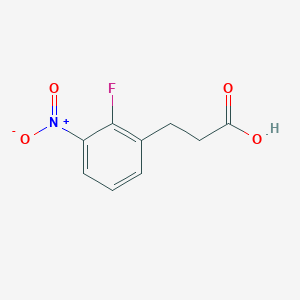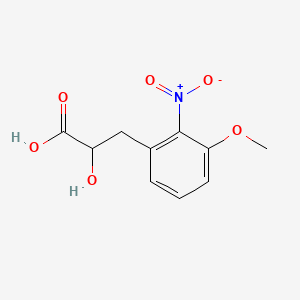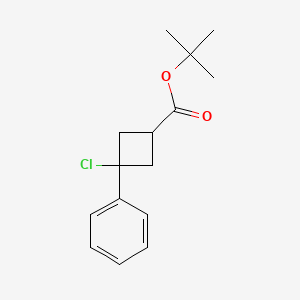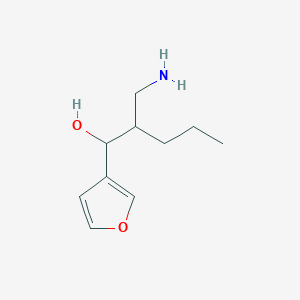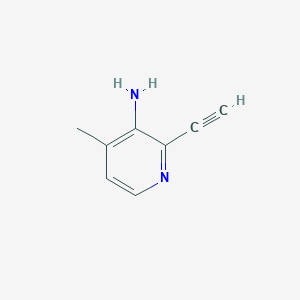
2-Ethynyl-4-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-4-methylpyridin-3-amine is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol . It is a derivative of pyridine, characterized by the presence of an ethynyl group at the second position and a methyl group at the fourth position on the pyridine ring, along with an amine group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-methylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis processes. These processes are designed to produce the compound in large quantities, ensuring high purity and consistency. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
2-Ethynyl-4-methylpyridin-3-amine has several scientific research applications:
Medicine: Research into the compound’s medicinal properties includes studies on its potential as a therapeutic agent for various conditions.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of the compound have been studied for their ability to inhibit clot formation in human blood by targeting thrombolytic pathways . The exact molecular targets and pathways may vary depending on the specific application and derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-bromo-5-methylpyridine: This compound is similar in structure but contains a bromine atom instead of an ethynyl group.
3-Fluoro-5-methylpyridin-4-amine: Another similar compound, which has a fluorine atom and is studied for its potential as a potassium channel blocker.
Uniqueness
2-Ethynyl-4-methylpyridin-3-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies that require the ethynyl functionality.
Propriétés
Formule moléculaire |
C8H8N2 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2-ethynyl-4-methylpyridin-3-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-8(9)6(2)4-5-10-7/h1,4-5H,9H2,2H3 |
Clé InChI |
PFKKYPHXPRUWGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)C#C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


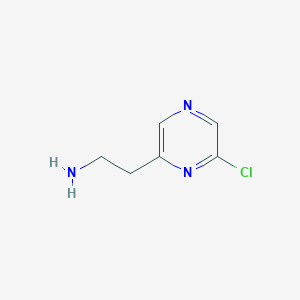
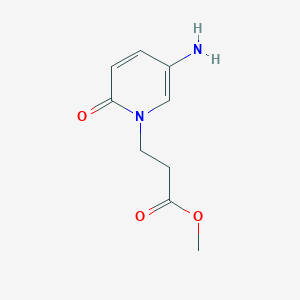
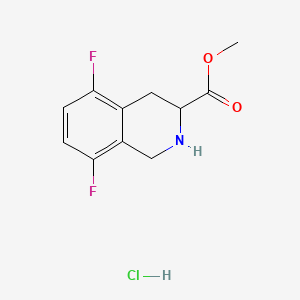
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
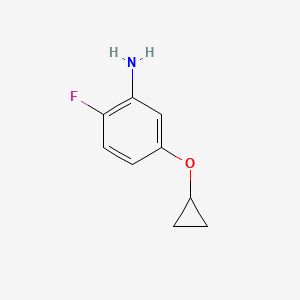
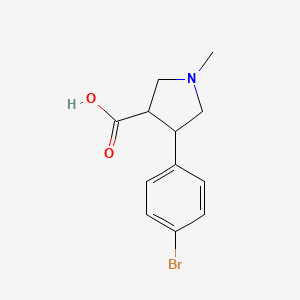
![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)
